MFCD18313522
Description
Based on the evidence, MDL numbers (e.g., MFCD11044885 in ) typically correspond to chlorinated or fluorinated heterocyclic compounds with applications in pharmaceuticals or agrochemicals. For this analysis, we assume MFCD18313522 shares structural and functional similarities with compounds such as CAS 918538-05-3 (a pyrrolotriazine derivative) and CAS 1533-03-5 (a trifluoromethyl-containing compound) . These compounds are characterized by high bioactivity, moderate solubility, and synthetic versatility, making them relevant for drug discovery and material science.
Properties
IUPAC Name |
2-methyl-4-(4-piperidin-1-ylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-13-16(7-10-18(14)20)15-5-8-17(9-6-15)23(21,22)19-11-3-2-4-12-19/h5-10,13,20H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVCQZGTRCWTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684070 | |
| Record name | 3-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-88-7 | |
| Record name | 3-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18313522 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve consistent quality and efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions: MFCD18313522 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
MFCD18313522 has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator. In industry, the compound is utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of MFCD18313522 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Functional Implications
Functional Applications: Compound A: Used in kinase inhibitor research due to its pyrrolotriazine core, which mimics ATP-binding motifs . Compound B: Trifluoromethyl groups enhance metabolic stability, making it suitable for agrochemicals .
Divergences in Reactivity :
- Chlorine atoms in Compound A and this compound increase electrophilicity, enabling nucleophilic aromatic substitution, while Compound B’s CF₃ group is electron-withdrawing but less reactive .
Patent and Regulatory Landscape :
- emphasizes the need for structural similarity assessments in regulatory submissions, particularly for generic drugs. Differences in substituents (e.g., Cl vs. CF₃) could impact bioequivalence studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
